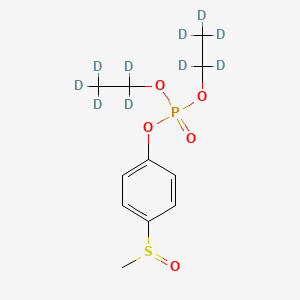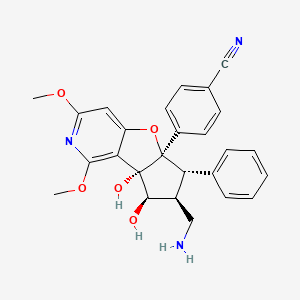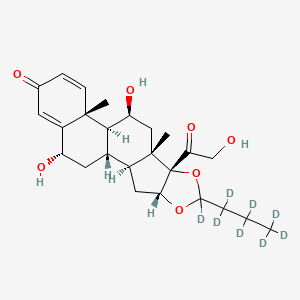
TF-3-G-cThea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TF-3-G-cThea is a storage-related marker compound found in black tea. It is a type of theaflavin, which are polyphenolic compounds formed during the fermentation of tea leaves. The compound has a molecular weight of 827.74 and a chemical formula of C42H37NO17 .
Métodos De Preparación
The synthesis of TF-3-G-cThea involves enzymatic oxidation of tea polyphenols. The optimal conditions for enzymatic synthesis include a pH of 5.5, a reaction time of 150 minutes, a substrate concentration of 6.0 mg/mL, and a reaction temperature of 20°C . Industrial production methods typically involve the use of polyphenol oxidase enzymes to catalyze the oxidation of catechins, which are the main substrates for the synthesis of theaflavins .
Análisis De Reacciones Químicas
TF-3-G-cThea undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include polyphenol oxidase and other oxidizing agents. The major products formed from these reactions are different types of theaflavins, such as theaflavin-3,3’-digallate .
Aplicaciones Científicas De Investigación
TF-3-G-cThea has several scientific research applications. It is used as a marker compound to study the storage quality of black tea . In addition, theaflavins, including this compound, have been studied for their potential health benefits, such as antioxidant, anti-inflammatory, and anticancer properties . They are also used in research related to food science and nutrition .
Mecanismo De Acción
The mechanism of action of TF-3-G-cThea involves its interaction with various molecular targets and pathways. For example, theaflavin-3,3’-digallate, a related compound, has been shown to activate the PKCδ/aSMase signaling pathway, which plays a role in inhibiting the growth of prostate cancer cells . The exact molecular targets and pathways for this compound are still being studied, but it is believed to have similar mechanisms of action as other theaflavins .
Comparación Con Compuestos Similares
TF-3-G-cThea is similar to other theaflavins, such as theaflavin-3,3’-digallate and theaflavin-3’-gallate . These compounds share similar chemical structures and are formed during the fermentation of tea leaves. this compound is unique in its specific role as a storage-related marker compound in black tea . Other similar compounds include epigallocatechin gallate (EGCG) and epicatechin gallate (ECG), which are also polyphenolic compounds found in tea .
Propiedades
Fórmula molecular |
C42H37NO17 |
|---|---|
Peso molecular |
827.7 g/mol |
Nombre IUPAC |
[(3R)-8-(1-ethyl-5-oxopyrrolidin-2-yl)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C42H37NO17/c1-2-43-22(3-4-33(43)53)35-25(47)14-24(46)21-13-32(59-42(57)16-7-26(48)36(54)27(49)8-16)40(60-41(21)35)19-11-29(51)38(56)34-18(19)5-15(6-28(50)37(34)55)39-30(52)12-20-23(45)9-17(44)10-31(20)58-39/h5-11,14,22,30,32,39-40,44-49,51-52,54,56H,2-4,12-13H2,1H3,(H,50,55)/t22?,30?,32-,39?,40?/m1/s1 |
Clave InChI |
JQIBAGXCSIEVKW-ZSOOZBGXSA-N |
SMILES isomérico |
CCN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C5C=C(C=C(C6=O)O)C7C(CC8=C(C=C(C=C8O7)O)O)O)O)O)O)O |
SMILES canónico |
CCN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C5C=C(C=C(C6=O)O)C7C(CC8=C(C=C(C=C8O7)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)













